3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]propanamide
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Overview
Description
3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]propanamide is a complex organic compound that features a furan ring, a trifluoromethyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]propanamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diamino-6-trifluoromethylpyrimidine.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with a furan-containing reagent.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Formation of the Propionamide Moiety: The final step involves the formation of the propionamide moiety through an amide coupling reaction with 2-(2-methoxy-phenyl)-ethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrimidine ring are likely to play a crucial role in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound also contains a furan ring and is used in organic electronics.
2-[3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-one: This compound features a trifluoromethyl group and a furan ring, similar to the target compound.
Uniqueness
3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]propanamide is unique due to the combination of its structural features, including the furan ring, trifluoromethyl group, and pyrimidine ring
Properties
Molecular Formula |
C21H20F3N3O3S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-[2-(2-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C21H20F3N3O3S/c1-29-16-6-3-2-5-14(16)8-10-25-19(28)9-12-31-20-26-15(17-7-4-11-30-17)13-18(27-20)21(22,23)24/h2-7,11,13H,8-10,12H2,1H3,(H,25,28) |
InChI Key |
AAYYZVXOTIKGMI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CCNC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Origin of Product |
United States |
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